![molecular formula C7H5Cl2NO3 B2492322 3,4-Dichloro-2-nitroanisole CAS No. 1806275-40-0](/img/structure/B2492322.png)
3,4-Dichloro-2-nitroanisole
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Overview
Description
3,4-Dichloro-2-nitroanisole is an organic compound with the chemical formula C7H6ClNO3 . It consists of an anisole (methoxybenzene) core with two nitro groups (–NO2) attached. DCOIT is characterized by its pale yellow granular crystals or needle-like appearance .
Synthesis Analysis
DCOIT can be synthesized through the acetylation of 2-nitroaniline , followed by chlorination. Specifically, 5.52 grams of 2-nitroaniline are treated with acetyl chloride at room temperature with continuous stirring. The resulting orange-colored compound is 2-nitroacetanilide , which is then filtered and dried .
Molecular Structure Analysis
The molecular structure of 3,4-Dichloro-2-nitroanisole consists of a methoxybenzene core with two nitro groups attached. It crystallizes in the monoclinic form, with specific angles and positions for the methyl group and nitro groups. The compound exhibits both intra- and intermolecular interactions .
Chemical Reactions Analysis
- Potassium Cyanide Reaction : DCOIT reacts with a potassium cyanide solution to form a red-colored product via the isopurpuric acid reaction. In this process, cyanide is added in the meta position, and the ortho nitro group is reduced to -NHOH .
- Alkaline Conditions : Under alkaline conditions, DCOIT can be attacked at the methoxy position with nucleophiles, forming Meisenheimer complexes. These complexes involve negative charge development on the ring and attachment of another group at the methoxy site .
Physical And Chemical Properties Analysis
Scientific Research Applications
Nonlinear Optical (NLO) Single Crystals
- Application : 4Cl2NA has been successfully grown as a non-centrosymmetric space group organic NLO single crystal using the slow evaporation method . Its unique characterizations make it valuable for NLO devices.
Explosives and Energetic Materials
- Application : It can be used in multistep syntheses to create energetic materials. For instance, it can serve as an intermediate in the synthesis of compounds like 2,4-dinitroanisole (DNAN), which has applications in insensitive munitions formulations .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,2-dichloro-4-methoxy-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO3/c1-13-5-3-2-4(8)6(9)7(5)10(11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJTYLCUHUTYEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-4-methoxy-3-nitrobenzene |
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